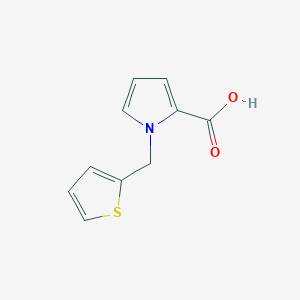

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

Description

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a thiophen-2-ylmethyl group at the 1-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₀H₉NO₂S, with a molecular weight of 223.25 g/mol. This compound is of interest in medicinal chemistry due to the bioisosteric properties of thiophene, which can mimic phenyl rings in drug design while altering metabolic stability and solubility .

Structure

3D Structure

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXQVRCIJMWQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid, also known as 1-TPA, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both pyrrole and thiophene rings, which are commonly found in various biologically active molecules. This article explores the biological activity of 1-TPA, including its antibacterial, anticancer, and antituberculosis properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-TPA has the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol. Its structure includes a pyrrole ring connected to a thiophene moiety via a methylene bridge, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2S |

| Molecular Weight | 207.25 g/mol |

| Solubility | 0.219 mg/ml |

| Log P (octanol-water) | 2.31 |

| Bioavailability Score | 0.56 |

Antibacterial Activity

Research indicates that compounds with pyrrole and thiophene structures exhibit significant antibacterial properties. For instance, studies on derivatives of pyrrole-2-carboxamides have shown promising results against Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains.

Case Study: Antituberculosis Activity

In a study evaluating the antituberculosis activity of pyrrole derivatives, compounds similar to 1-TPA were tested against various strains of Mtb. The results demonstrated:

- MIC Values : Compounds exhibited MIC values below 0.016 μg/mL against drug-resistant strains.

- Cytotoxicity : Low cytotoxicity was observed with IC50 values greater than 64 μg/mL, indicating a favorable safety profile.

The structure–activity relationship (SAR) analysis revealed that substituents on the pyrrole ring significantly influenced the antibacterial potency, emphasizing the importance of structural modifications for enhanced efficacy .

Anticancer Activity

1-TPA and its derivatives have also been investigated for anticancer properties. The presence of the thiophene ring enhances the ability of these compounds to interact with biological targets involved in cancer progression.

Anticancer Mechanism

Research indicates that thiophene-containing compounds can target specific molecular pathways associated with cancer cell proliferation and angiogenesis. For example:

- IC50 Values : Some derivatives demonstrated IC50 values between 7 to 20 µM against various cancer cell lines, showcasing their potential as anticancer agents .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Compounds containing pyrrole and thiophene moieties have been extensively studied for their anticancer properties. The unique structural characteristics of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that derivatives of this compound show promise in targeting specific cancer pathways, although more studies are needed to establish efficacy and safety profiles .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have demonstrated that similar pyrrole derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Kocuria rhizophila. This suggests that this compound could be developed into a novel antibiotic .

- Anti-inflammatory Effects : Research into related compounds has indicated anti-inflammatory properties, making this compound a candidate for the development of new anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .

- Antiviral Activity : Recent studies have explored the antiviral potential of pyrrole-based compounds against influenza viruses. The presence of thiophene rings may enhance the biological activity of these compounds, suggesting that this compound could be investigated further for antiviral applications .

Materials Science Applications

- Organic Electronics : The unique electronic properties of thiophene and pyrrole derivatives make them suitable for applications in organic electronics, including organic photovoltaics and field-effect transistors. The compound's ability to form conductive polymers can lead to advancements in flexible electronic devices.

- Dyes and Pigments : Due to its vibrant color properties, this compound can be utilized in the synthesis of dyes and pigments for textiles and coatings. Its stability and solubility characteristics are advantageous for creating high-performance colorants.

Agricultural Chemistry Applications

- Fungicides : Research into related compounds has identified antifungal activities, suggesting that this compound may serve as a basis for developing new fungicides. Its efficacy against plant pathogens could enhance crop protection strategies .

- Anticancer Study : A recent study evaluated the effects of a derivative of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups .

- Antimicrobial Testing : In vitro testing revealed that the compound exhibited notable antibacterial activity against several pathogenic strains, supporting its potential as a new antibiotic agent .

- Fungicide Development : A series of experiments showed that derivatives based on this compound displayed effective antifungal properties against common agricultural pathogens, indicating its viability as a fungicide .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and their implications:

Key Observations:

- Electronic Effects : Thiophene in the target compound provides moderate electron-withdrawing effects compared to stronger electronegative groups like CF₃ (compound 254) or Cl (compound in ). This influences acidity (pKa) and reactivity in substitution reactions.

- Steric Considerations : Bulky substituents (e.g., cyclopropyl in compound 254 or ethyl in ) reduce conformational flexibility, impacting binding affinity in enzyme targets.

- Chirality : Atropisomeric derivatives (e.g., ) exhibit enantioselectivity, making them valuable as chiral catalysts or ligands, whereas the target compound lacks such stereogenic centers.

Physicochemical Properties

- Solubility : Thiophene’s moderate hydrophobicity balances the carboxylic acid’s polarity, likely granting the target compound better aqueous solubility than CF₃- or Cl-substituted analogues (e.g., ).

- Melting Points : Data is sparse, but methyl and CF₃ groups (e.g., ) typically raise melting points due to increased crystallinity, whereas bulky substituents (e.g., cyclopropyl in ) may lower them.

Q & A

Q. What are the common synthetic routes for 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid in academic research?

- Methodology : A widely used approach involves palladium-catalyzed coupling reactions, such as aminoalkynylation, to construct bicyclic heterocycles. For example, starting from 1-allyl-1H-pyrrole-2-carboxylic acid, reaction with p-toluenesulfonamide in the presence of Et₂O and subsequent purification via column chromatography (SiO₂, DCM/EtOAc 90:10) yields high-purity products (95% yield) . Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) can also functionalize the pyrrole or thiophene rings selectively .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodology : Use a combination of and NMR to confirm substitution patterns and purity. X-ray crystallography is critical for resolving hydrogen-bonding interactions (e.g., centrosymmetric dimers linked via N–H⋯O bonds) . IR spectroscopy identifies functional groups like carboxylic acids, while UV-vis spectroscopy monitors electronic transitions in reactivity studies .

Q. What purification techniques are effective post-synthesis?

Q. How should this compound be stored to ensure stability?

- Methodology : Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers. Avoid exposure to moisture and light, as thiophene-containing compounds may degrade via oxidation or hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodology : Regioselectivity in electrophilic substitution depends on directing groups. For example, the thiophene ring can be selectively metalated (e.g., using LDA) prior to electrophilic quenching, while the pyrrole ring may require protecting groups (e.g., tosyl) to direct reactivity . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How can contradictions in reported synthetic yields be resolved?

- Methodology : Reproducibility requires strict control of reaction conditions (temperature, catalyst loading, solvent purity). For example, yields in palladium-catalyzed reactions vary with ligand choice (e.g., phosphine vs. N-heterocyclic carbene ligands). Detailed kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

Q. What computational tools aid in predicting biological activity?

Q. How can mechanistic pathways for its reactivity be elucidated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.